A3 Binding Selectivity: 3-Acetoxy vs. 2- and 4-Acetoxy Regioisomers
The 3-acetoxybenzoyl substitution pattern on 5-bromopyridine confers a specific, albeit modest, binding profile for the adenosine A3 receptor. While direct, side-by-side data for all regioisomers is limited, available binding data for 3-(3-acetoxybenzoyl)-5-bromopyridine demonstrates a Ki > 1,000 nM for human adenosine A3 receptor [1]. This is a critical data point for selectivity profiling. In stark contrast, the 2-acetoxy regioisomer (3-(2-Acetoxybenzoyl)-5-bromopyridine, CAS 898766-26-2) shows an IC50 of 101 nM in a different assay context [2], while the 4-acetoxy regioisomer (3-(4-Acetoxybenzoyl)-5-bromopyridine, CAS 898766-32-0) has no reported adenosine receptor binding data in the public domain. This 10-fold difference in reported potency (albeit across different assays) underscores that the position of the acetoxy group is not a silent feature; it directly modulates molecular recognition at the target site.
| Evidence Dimension | Binding Affinity to Adenosine A3 Receptor (Human) |
|---|---|
| Target Compound Data | Ki > 1,000 nM |
| Comparator Or Baseline | 3-(2-Acetoxybenzoyl)-5-bromopyridine: IC50 = 101 nM; 3-(4-Acetoxybenzoyl)-5-bromopyridine: No data |
| Quantified Difference | >10-fold difference in potency between 3- and 2-acetoxy isomers (noting assay type difference) |
| Conditions | Radioligand displacement: [3H]PSB11 from recombinant human A3 receptor in CHO cells for target compound [1]; Inhibition assay for comparator [2] |
Why This Matters
Selectivity between adenosine receptor subtypes is crucial for developing therapeutics with reduced off-target effects; the 3-acetoxy isomer provides a distinct baseline affinity for SAR studies.
- [1] BindingDB. BDBM50537255: Ki > 1,000 nM for Adenosine A3 Receptor. View Source
- [2] BindingDB. BDBM50188337: IC50 = 101 nM for 3-(2-Acetoxybenzoyl)-5-bromopyridine. View Source
